molecular formula C20H18O5 B582696 alpha-Isowighteone CAS No. 65388-03-6

alpha-Isowighteone

Cat. No.: B582696
CAS No.: 65388-03-6
M. Wt: 338.359
InChI Key: DXGNQQLBHOTANA-UHFFFAOYSA-N
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Description

Alpha-Isowighteone is a natural prenylated flavonoid derivative, specifically a type of isoflavone. It is known for its antibacterial, antioxidant, and anti-inflammatory properties. This compound is found in various plants, including the pigeon pea (Cajanus cajan) and the Galapagos old tobacco tree .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Isowighteone can be synthesized through the transformation of hairy root cultures of pigeon pea using Agrobacterium rhizogenes. The cultures are co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride to enhance production . The compound is then purified from the culture medium using semi-preparative high-performance liquid chromatography (HPLC) and confirmed by tandem mass spectrometry .

Industrial Production Methods: Industrial production of this compound primarily involves plant extraction techniques. The compound is extracted from plants like the Galapagos old tobacco tree using heating and solvent extraction methods .

Chemical Reactions Analysis

Types of Reactions: Alpha-Isowighteone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Alpha-Isowighteone has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Isowighteone exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Alpha-Isowighteone is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its higher yield in elicited hairy root cultures and its broad spectrum of biological activities .

Properties

IUPAC Name

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNQQLBHOTANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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